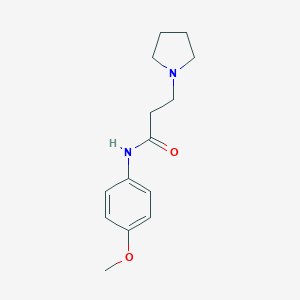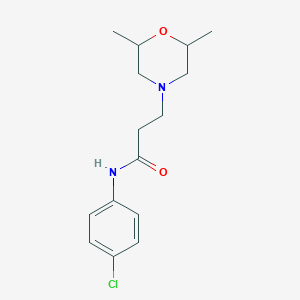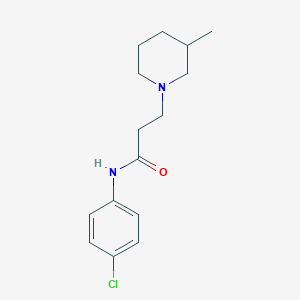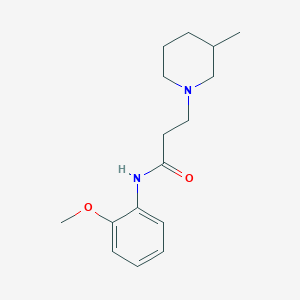![molecular formula C16H23FN2O B248027 3-[(CYCLOPROPYLMETHYL)(PROPYL)AMINO]-N~1~-(3-FLUOROPHENYL)PROPANAMIDE](/img/structure/B248027.png)
3-[(CYCLOPROPYLMETHYL)(PROPYL)AMINO]-N~1~-(3-FLUOROPHENYL)PROPANAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Cyclopropylmethyl)(propyl)amino]-N-(3-fluorophenyl)propanamide is an organic compound characterized by its unique structure, which includes a cyclopropylmethyl group, a propyl group, and a fluorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(CYCLOPROPYLMETHYL)(PROPYL)AMINO]-N~1~-(3-FLUOROPHENYL)PROPANAMIDE typically involves multiple steps:
Formation of the Amine Intermediate: The initial step often involves the preparation of the amine intermediate. This can be achieved through the reaction of cyclopropylmethylamine with propylamine under controlled conditions.
Amidation Reaction: The amine intermediate is then reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired amide compound. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the amide group, converting it to an amine under suitable conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Cyclopropylmethyl alcohol or cyclopropyl ketone.
Reduction: The corresponding amine derivative.
Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(Cyclopropylmethyl)(propyl)amino]-N-(3-fluorophenyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features, which may confer specific
Eigenschaften
Molekularformel |
C16H23FN2O |
|---|---|
Molekulargewicht |
278.36 g/mol |
IUPAC-Name |
3-[cyclopropylmethyl(propyl)amino]-N-(3-fluorophenyl)propanamide |
InChI |
InChI=1S/C16H23FN2O/c1-2-9-19(12-13-6-7-13)10-8-16(20)18-15-5-3-4-14(17)11-15/h3-5,11,13H,2,6-10,12H2,1H3,(H,18,20) |
InChI-Schlüssel |
CWVQBRWOZQDXFE-UHFFFAOYSA-N |
SMILES |
CCCN(CCC(=O)NC1=CC(=CC=C1)F)CC2CC2 |
Kanonische SMILES |
CCCN(CCC(=O)NC1=CC(=CC=C1)F)CC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1-[3-(4-methoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B247945.png)
![3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B247947.png)


![Ethyl 1-[3-(4-chloroanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B247955.png)

![N-(4-chlorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B247957.png)
![3-[benzyl(methyl)amino]-N-(4-chlorophenyl)propanamide](/img/structure/B247959.png)

![3-[benzyl(ethyl)amino]-N-(2-methoxyphenyl)propanamide](/img/structure/B247963.png)

![3-[butyl(methyl)amino]-N-(2-methoxyphenyl)propanamide](/img/structure/B247966.png)
![3-[benzyl(methyl)amino]-N-(2-methoxyphenyl)propanamide](/img/structure/B247967.png)

